

An In-depth Technical Guide to 2-Methylazetidine: Structure, Properties, and Applications

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Compound of Interest

Compound Name: **2-Methylazetidine**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Strained Ring

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical synthesis and medicinal chemistry.[1][2] Their defining characteristic is a significant ring strain (approx. 25.4 kcal mol⁻¹), which makes them more reactive than their five-membered pyrrolidine counterparts but considerably more stable and easier to handle than the highly strained three-membered aziridines.[1] This balance of stability and reactivity allows for controlled chemical transformations, making azetidines valuable synthons.[1][2][3]

The introduction of a methyl group at the 2-position creates **2-methylazetidine**, a chiral building block that has garnered increasing attention in drug discovery. This substitution provides a stereocenter, influencing molecular conformation and interaction with biological targets, while also potentially improving metabolic stability.[4] As the pharmaceutical industry continues to explore beyond "flat" aromatic molecules towards more three-dimensional structures, scaffolds like **2-methylazetidine** are becoming indispensable tools for creating novel chemical entities with enhanced pharmacological profiles.[4][5]

This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of **2-methylazetidine**, offering insights for its effective application in research and development.

Molecular Structure and Stereochemistry

2-Methylazetidine (C_4H_9N) possesses a simple yet defining structure: a four-membered ring with a nitrogen atom and a methyl group attached to one of the alpha-carbons.[\[6\]](#)

- Chirality: The presence of the methyl group at the C2 position renders the molecule chiral. It exists as two enantiomers: **(S)-2-methylazetidine** and **(R)-2-methylazetidine**. The specific stereoisomer used can be critical in drug development, as biological systems often exhibit high stereoselectivity.
- Conformation: The azetidine ring is not planar and undergoes a "puckering" motion. This conformational flexibility, though constrained, allows substituents to adopt different spatial orientations, which can be crucial for binding to target proteins.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties is essential for handling, characterization, and purification.

Physicochemical Data

The following table summarizes key physicochemical properties for **2-methylazetidine**.

Property	Value	Source
Molecular Formula	C_4H_9N	PubChem [6]
Molecular Weight	71.12 g/mol	PubChem [6]
Boiling Point	72-76 °C	ChemicalBook [7] [8]
Density (Predicted)	$0.817 \pm 0.06 \text{ g/cm}^3$	ChemicalBook [7] [8]
pKa (Predicted)	11.33 ± 0.40	ChemicalBook [7] [8]
CAS Number	19812-49-8	PubChem [6]

Spectroscopic Profile

Spectroscopic data is vital for confirming the structure and purity of **2-methylazetidine** in a laboratory setting.

- ^1H NMR (Proton NMR): The proton NMR spectrum of the hydrochloride salt of **2-methylazetidine** provides characteristic signals for the methyl group and the protons on the azetidine ring.[9]
- ^{13}C NMR (Carbon NMR): The carbon spectrum will show distinct peaks corresponding to the methyl carbon and the three carbons of the azetidine ring. Techniques like DEPT can further distinguish between CH , CH_2 , and CH_3 groups.[10]
- Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[6]
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies typical for a secondary amine heterocycle.

Synthesis of 2-Methylazetidine

The synthesis of enantiomerically pure **2-methylazetidine** is a key challenge for its application. Several robust methods have been developed, often starting from readily available chiral precursors.

Common Synthetic Strategies

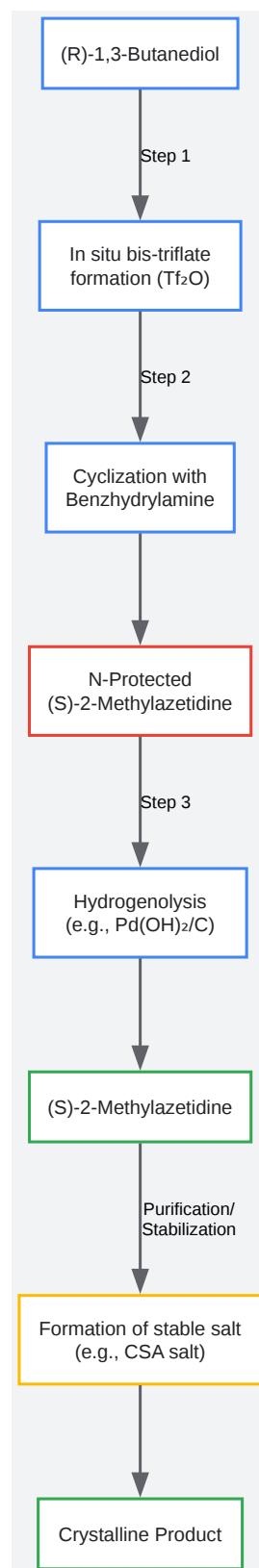
Two primary strategies for synthesizing chiral **2-methylazetidine** involve intramolecular cyclization reactions:

- From 1,3-Diols: A scalable route starts from (R)-1,3-butanediol. The diol is converted into a bis-triflate in situ, which then undergoes cyclization upon reaction with an amine (like benzhydrylamine). A final hydrogenolysis step removes the protecting group to yield the desired (S)-**2-methylazetidine**.[3]
- From Amino Acids: Another approach involves the chemoselective reduction of an N-protected azetidine-2-carboxylic acid derivative.[11]

These methods have been optimized to avoid column chromatography and are suitable for large-scale production, often isolating the product as a stable crystalline salt, such as the (R)-(-)-camphorsulfonate (CSA) salt.[3][11]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (S)-**2-methylazetidine** from a chiral 1,3-diol precursor.



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Caption: Generalized synthetic workflow for **(S)-2-methylazetidine**.

Example Experimental Protocol: Synthesis of (S)-2-Methylazetidine from (R)-1,3-Butanediol

This protocol is a conceptual representation based on published methodologies.[\[3\]](#)

- Reaction Setup: A solution of (R)-1,3-butanediol and a suitable non-nucleophilic base (e.g., Hunig's base) in a chlorinated solvent is cooled to -35 °C under an inert atmosphere (e.g., Nitrogen or Argon).
- Triflate Formation: Triflic anhydride ($\text{ Tf}_2\text{O}$) is added dropwise to the cooled solution, maintaining the low temperature to generate the 1,3-bis-triflate intermediate in situ.
- Cyclization: Benzhydrylamine is added to the reaction mixture. The temperature is gradually allowed to rise, promoting the intramolecular cyclization to form the N-benzhydryl protected **2-methylazetidine**.
- Workup: The reaction is quenched, and the organic layer is washed and concentrated to yield the crude protected azetidine.
- Deprotection: The crude intermediate is dissolved in a suitable solvent (e.g., methanol), and a palladium catalyst (e.g., palladium hydroxide on carbon) is added.
- Hydrogenolysis: The mixture is subjected to a hydrogen atmosphere to cleave the benzhydryl protecting group.
- Isolation: After filtration of the catalyst, the product can be isolated as a stable salt (e.g., CSA salt) by adding the corresponding acid, followed by crystallization.

Chemical Reactivity: Harnessing the Ring Strain

The reactivity of **2-methylazetidine** is dominated by two main features: the nucleophilicity of the secondary amine and the strain of the four-membered ring.[\[1\]](#)[\[2\]](#)

Reactions at the Nitrogen Atom

Like other secondary amines, the nitrogen in **2-methylazetidine** is nucleophilic and readily undergoes:

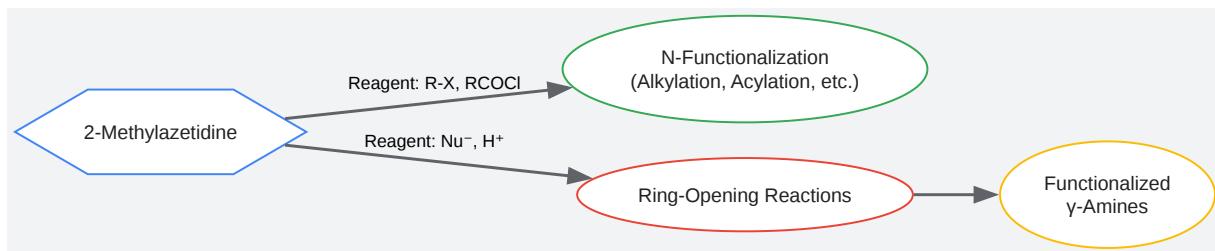
- N-Alkylation: Reaction with alkyl halides.
- N-Acylation: Reaction with acid chlorides or anhydrides to form amides.[12]
- N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Ring-Opening Reactions

The inherent ring strain of approximately 25.4 kcal mol⁻¹ makes the azetidine ring susceptible to nucleophilic ring-opening reactions, a transformation that is synthetically useful for accessing functionalized acyclic amines.[1][3]

- Acid-Mediated Opening: Strong acids can protonate the nitrogen, activating the ring towards nucleophilic attack.[1][13] For example, treatment with pyridine-HF can lead to γ -fluorinated amines.[1]
- Nucleophilic Attack: Strong nucleophiles can open the ring, particularly when the nitrogen is functionalized with an electron-withdrawing group that enhances the electrophilicity of the ring carbons.[1]

The following diagram illustrates the primary modes of reactivity for the **2-methylazetidine** scaffold.



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Caption: Key reactivity pathways of **2-methylazetidine**.

Applications in Medicinal Chemistry and Drug Development

The **2-methylazetidine** motif is increasingly incorporated into drug candidates to enhance their pharmacological properties.^[4] Its utility stems from several key advantages:

- Improved Physicochemical Properties: As a small, sp^3 -rich scaffold, it can increase the solubility and reduce the planarity of a molecule, which often leads to better pharmacokinetic profiles.^[4]
- Metabolic Stability: The azetidine ring can be more metabolically stable than other larger or more common heterocyclic systems. The methyl group can further block potential sites of metabolism.
- Vectorial Exit: The rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise positioning within a protein's binding pocket to optimize potency and selectivity.^[14]
- Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other groups, such as gem-dimethyl or tert-butyl groups, while introducing a basic nitrogen center that can be used to tune solubility and form salts.

Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib, feature an azetidine ring, highlighting the scaffold's value in modern drug design.^[4] The **2-methylazetidine** moiety specifically is being explored in numerous preclinical candidates across various therapeutic areas, including oncology and central nervous system disorders.^{[5][15]}

Conclusion

2-Methylazetidine is a powerful and versatile building block for contemporary chemical and pharmaceutical research. Its unique combination of ring strain, conformational constraint, and chirality provides a valuable tool for medicinal chemists aiming to design next-generation therapeutics.^[4] A thorough understanding of its structure, properties, synthesis, and reactivity

is paramount for leveraging its full potential in the development of novel, effective, and safe medicines.

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